molecular formula C25H22N2O2 B7701434 N-(2,4-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)benzamide

N-(2,4-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)benzamide

Cat. No. B7701434
M. Wt: 382.5 g/mol
InChI Key: QAOOUZOCAGYCQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,4-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)benzamide, also known as DPHQ, is a novel compound that has been used extensively in scientific research. It is a small molecule that is structurally similar to other quinoline-based compounds, and it has been shown to have a variety of biochemical and physiological effects.

Mechanism of Action

The exact mechanism of action of N-(2,4-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)benzamide is not fully understood, but it is thought to act primarily through inhibition of voltage-gated calcium channels. This inhibition leads to a reduction in calcium influx into neurons, which can have a variety of downstream effects on neuronal signaling and synaptic plasticity.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including modulation of neurotransmitter release, inhibition of ion channels, and alteration of neuronal excitability. These effects can have a variety of downstream effects on neuronal signaling, synaptic plasticity, and behavior.

Advantages and Limitations for Lab Experiments

N-(2,4-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)benzamide has several advantages as a research tool, including its relatively simple synthesis, its ability to modulate neurotransmitter release and ion channels, and its effects on neuronal excitability. However, it also has some limitations, including its potential for off-target effects and its relatively low potency compared to other compounds.

Future Directions

There are several future directions for research involving N-(2,4-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)benzamide. One potential area of focus is the development of more potent and selective analogs of this compound that can be used to further elucidate its mechanism of action. Another area of focus is the use of this compound in animal models of neurological disorders, such as epilepsy and Parkinson's disease, to investigate its potential therapeutic effects. Finally, this compound may also be useful as a tool for studying the effects of calcium signaling on other cellular processes, such as gene expression and protein synthesis.

Synthesis Methods

The synthesis of N-(2,4-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)benzamide involves a multistep process that starts with the reaction of 2,4-dimethylphenylamine with 2-hydroxy-3-formylquinoline. This intermediate is then treated with benzoyl chloride to form the final product. The process is relatively simple and can be carried out in a laboratory setting using standard techniques.

Scientific Research Applications

N-(2,4-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)benzamide has been used extensively in scientific research, particularly in the field of neuroscience. It has been shown to have a variety of effects on the central nervous system, including modulation of neurotransmitter release, inhibition of ion channels, and alteration of neuronal excitability. These effects make this compound a valuable tool for studying the mechanisms of neuronal signaling and synaptic plasticity.

properties

IUPAC Name

N-(2,4-dimethylphenyl)-N-[(2-oxo-1H-quinolin-3-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N2O2/c1-17-12-13-23(18(2)14-17)27(25(29)19-8-4-3-5-9-19)16-21-15-20-10-6-7-11-22(20)26-24(21)28/h3-15H,16H2,1-2H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAOOUZOCAGYCQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N(CC2=CC3=CC=CC=C3NC2=O)C(=O)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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